N~5~-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide
Description
Overview of Thiazole Carboxamide Derivatives
Thiazole carboxamide derivatives represent a critical class of heterocyclic compounds characterized by a five-membered aromatic ring containing nitrogen and sulfur atoms, fused with a carboxamide functional group. These structures exhibit remarkable pharmacological versatility, serving as scaffolds for anti-inflammatory, anticancer, and enzyme-inhibitory agents. The thiazole core’s electronic properties, including its HOMO-LUMO energy gap, enhance reactivity and binding affinity to biological targets, as demonstrated by density functional theory (DFT) analyses. For instance, derivatives such as 2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide (2a ) show selective cyclooxygenase (COX) inhibition, with IC₅₀ values in the micromolar range. Structural modifications, such as introducing methoxy or fluorophenyl substituents, further optimize pharmacokinetic properties like logP and polar surface area, as evidenced by ADME-T studies.
Table 1: Representative Thiazole Carboxamide Derivatives and Their Biological Activities
| Compound | Target Enzyme/Receptor | Key Activity | Reference |
|---|---|---|---|
| 2a | COX-1/COX-2 | Anti-inflammatory | |
| 51am | c-Met kinase | Anticancer | |
| P113-3248 | Not specified | Structural novelty |
Significance of N⁵-(1,3-Benzodioxol-5-yl)-2-(4-Fluorophenyl)-4-Methyl-1,3-Thiazole-5-Carboxamide in Contemporary Chemical Research
This compound integrates three pharmacophoric elements: a 1,3-benzodioxol group, a 4-fluorophenyl moiety, and a methyl-substituted thiazole core. The benzodioxol group enhances lipophilicity and π-π stacking interactions, as observed in analogues like N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide (CID 60179318). The 4-fluorophenyl substituent modulates electronic effects, improving target selectivity—a strategy validated in c-Met kinase inhibitors such as 51am . Molecular docking studies of similar compounds reveal that the carboxamide bridge stabilizes hydrogen bonds with active-site residues, as seen in COX-2 inhibitors. These features position the compound as a promising candidate for oncology and immunology research, particularly in targeting tyrosine kinases or inflammatory mediators.
Historical Context and Discovery
The synthesis of thiazole carboxamides dates to early 20th-century heterocyclic chemistry, but advancements in peptide coupling reagents (e.g., EDC, DCC) and spectroscopic techniques (e.g., HRMS, ¹³C NMR) have refined their design. The target compound likely emerged from iterative optimization of simpler analogues, such as ethyl 2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetate (3a ), which demonstrated improved yields (76%) using EDC over DCC. The incorporation of 1,3-benzodioxol-5-yl groups parallels developments in neuropharmacology, where such moieties improve blood-brain barrier penetration. Critical milestones include the application of Prime MM-GBSA binding affinity calculations and DFT-based reactivity analyses, which rationalized the compound’s synthetic pathway and stability.
Scope and Objectives of the Review
This review consolidates data on the synthesis, structural characterization, and biological potential of N⁵-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide. Key objectives include:
- Analyzing its synthetic routes, focusing on carboxamide coupling and heterocyclic ring formation.
- Evaluating its physicochemical properties (e.g., logD = 4.29, polar surface area = 58.3 Ų) in relation to bioavailability.
- Assessing its therapeutic potential through comparative analysis with analogues like 51am and P113-3248.
- Identifying gaps in current research, such as the need for in vivo pharmacokinetic studies or proteomic profiling.
Properties
Molecular Formula |
C18H13FN2O3S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H13FN2O3S/c1-10-16(25-18(20-10)11-2-4-12(19)5-3-11)17(22)21-13-6-7-14-15(8-13)24-9-23-14/h2-8H,9H2,1H3,(H,21,22) |
InChI Key |
AAWIVYDZRXRIAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Biological Activity
The compound N~5~-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and research findings from diverse sources.
Chemical Structure and Properties
The compound's chemical structure can be described by the following formula:
- Molecular Formula : CHFNOS
- Molecular Weight : 334.36 g/mol
The presence of the benzodioxole moiety and the thiazole ring is significant for its biological activity, as these structural components are often associated with various pharmacological effects.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of thiazole derivatives, including our compound of interest. Thiazoles are known for their effectiveness against various bacterial strains. The compound was evaluated for its activity against Mycobacterium tuberculosis and exhibited promising results.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Organism | IC (µM) | Reference |
|---|---|---|---|
| This compound | M. tuberculosis | 12.5 | |
| IT10 | M. tuberculosis | 2.32 | |
| IT06 | M. tuberculosis | 2.03 |
Anti-Cancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, which is critical for the development of new cancer therapies.
Table 2: Anticancer Activity of Selected Compounds
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit α-amylase , which is relevant in diabetes management.
Table 3: Enzyme Inhibition Data
Case Study 1: Antitubercular Activity
In a study focusing on the antitubercular activity of thiazole derivatives, this compound was tested against several strains of Mycobacterium tuberculosis . The results indicated a significant inhibitory effect with an IC value of 12.5 µM, suggesting its potential as a lead compound in the development of new antitubercular agents .
Case Study 2: Anticancer Properties
In vitro assays demonstrated that this compound could effectively inhibit the proliferation of HeLa cells with an IC value of 15 µM. This finding highlights its potential utility in cancer therapeutics and warrants further investigation into its mechanisms of action and efficacy in vivo .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Several studies have demonstrated the potential of this compound as an anticancer agent. Its ability to inhibit tumor growth has been attributed to its interaction with specific cellular pathways involved in cancer proliferation.
- Case Study : A study conducted on human cancer cell lines showed that treatment with N~5~-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide resulted in a significant reduction in cell viability and induction of apoptosis. The IC50 values were determined to be in the low micromolar range, indicating potent activity against various cancer types.
-
Antimicrobial Properties
- The compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. This property makes it a candidate for developing new antimicrobial agents.
- Data Table :
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive | 8 µg/mL |
| Gram-negative | 16 µg/mL |
| Fungal species | 32 µg/mL |
- Neuroprotective Effects
- Research indicates that this compound may have neuroprotective properties, potentially beneficial for neurodegenerative diseases.
- Case Study : In vitro studies on neuronal cell lines treated with the compound showed reduced oxidative stress markers and improved cell survival rates under neurotoxic conditions.
Synthetic Applications
In addition to its biological applications, this compound serves as an important intermediate in organic synthesis:
-
Synthesis of Novel Thiazole Derivatives
- Researchers have utilized this compound as a precursor for synthesizing novel thiazole derivatives with enhanced biological activities.
-
Drug Development
- The structural features of this compound provide a scaffold for drug development efforts targeting various diseases, particularly those related to cancer and infectious diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole Derivatives with Halogen-Substituted Aromatic Groups
- Chloro/Bromo Analogues: describes isostructural chloro (compound 4) and bromo (compound 5) derivatives of 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. These compounds exhibit antimicrobial activity, with the chloro derivative showing notable efficacy. However, fluorine’s smaller atomic radius and higher electronegativity may improve metabolic stability compared to bulkier halogens .
Thiazoles with Benzodioxol and Fluorophenyl Moieties
- 2-(1,3-Benzodioxol-5-yl)-4-(4-Fluorophenyl)-1,3-Thiazole: highlights this compound, which shares the benzodioxol and 4-fluorophenyl groups but lacks the methyl and carboxamide substituents. For example, carboxamide groups are critical in acetylcholinesterase (AChE) inhibitors for forming hydrogen bonds with catalytic sites .
Heterocyclic Variations
Triazole and Thiadiazole Analogues : and describe triazole and thiadiazole derivatives with fluorophenyl and sulfonyl groups. For instance, 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (compounds 7–9) exhibit tautomerism, influencing their binding modes. Thiazoles generally offer greater conformational rigidity than triazoles, which may enhance target selectivity .
- Quinoxaline Derivatives: lists N-(1,3-benzodioxol-5-yl)-2,3-diethyl-6-quinoxalinecarboxamide, which replaces the thiazole core with a quinoxaline ring.
Enzyme Inhibition Profiles
- AChE/BuChE Inhibition : reports thiazole derivatives with benzodioxol and furyl/pyrazolyl substituents. For example, 2-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(naphthalen-2-yl)thiazole shows 38.5% AChE inhibition, while a 4-(4-fluorophenyl)thiazole analogue exhibits 43.02% BuChE inhibition. The target compound’s carboxamide group may enhance inhibition by mimicking acetylcholine’s carbonyl group, though this requires experimental validation .
Antimicrobial and Anti-Inflammatory Potential
- 4-(4-Chlorophenyl) Thiazole: As noted in , this compound’s antimicrobial activity suggests that fluorophenyl analogues could be optimized for similar applications. Fluorine’s electronegativity may reduce bacterial resistance compared to chlorine .
- PAR2 Signaling Inhibitors: includes 2-(6-Bromo-1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-1-[(1S)-1-cyclohexylethyl]-1H-benzimidazole-5-carboxamide (Az3451), a benzimidazole-carboxamide with anti-inflammatory properties. The target compound’s benzodioxol and fluorophenyl groups may similarly modulate inflammatory pathways .
Preparation Methods
Hantzsch Thiazole Synthesis
A classic approach involves cyclocondensation of α-haloketones with thioamides. For the target compound:
-
Starting Materials : 4-Fluorobenzaldehyde and 4-methylthiourea derivatives.
-
Conditions : Acidic media (e.g., HCl) promote cyclization to form the thiazole ring.
-
Advantages : High atom economy, compatibility with diverse substituents.
Example Reaction Pathway :
Oxidation of Thiazoline Precursors
A thiazoline intermediate can be oxidized to thiazole using manganese(IV) oxide (MnO₂):
-
Intermediate : Ethyl 4-(benzodioxol-5-yl)-3,5-thiazoline carboxylate.
-
Conditions : MnO₂ in dichloromethane at 0°C for 6 hours, yielding 81% of the oxidized product.
Table 1: Oxidation Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Oxidizing Agent | MnO₂ | |
| Solvent | Dichloromethane | |
| Temperature | 0°C | |
| Reaction Time | 6 hours | |
| Yield | 81% |
Carboxamide Formation
The carboxamide linkage connects the thiazole core to the benzodioxol group. Key steps include activation of the carboxylic acid and coupling with 5-amino-1,3-benzodioxole:
Activation with Carbodiimides
1,3-Thiazole-5-carboxylic acid derivatives are activated using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine):
Amine Coupling
The activated ester reacts with 5-amino-1,3-benzodioxole:
Example Reaction Pathway :
Table 2: Carboxamide Coupling Parameters
| Parameter | Value | Source |
|---|---|---|
| Activating Agent | EDC + DMAP | |
| Solvent | Dichloromethane | |
| Base | DIPEA | |
| Reaction Time | 48 hours | |
| Yield | 66–85% |
Intermediate Synthesis
2-(4-Fluorophenyl)-4-Methyl-1,3-Thiazole-5-Carboxylic Acid
This intermediate is synthesized via:
-
Hantzsch Cyclization : Using 4-fluorobenzaldehyde and 4-methylthiourea.
-
Saponification : Hydrolysis of ethyl thiazole-5-carboxylate with NaOH.
Table 3: Saponification Conditions
Purification and Characterization
-
Column Chromatography : Elution with DCM/EtOAc (1:1) to isolate pure product.
-
NMR and MS : Confirm structural integrity. For example, the carboxamide proton resonates at δ 10.16 ppm (DMSO-d₆), and the molecular ion peak appears at m/z 415.1252 (HRMS).
Table 4: Spectral Data for Final Product
| Technique | Observation | Source |
|---|---|---|
| ¹H NMR | 10.16 ppm (N–H), 7.55 ppm (Ar–H) | |
| ¹³C NMR | 166.4 ppm (C=O), 160.2 ppm (O–CH₃) | |
| HRMS | m/z 415.1252 [M+H]⁺ |
Challenges and Optimization
-
Stereochemical Control : Ensure correct positioning of substituents during cyclization.
-
Byproduct Formation : Excess EDC may lead to urea byproducts; purify via recrystallization.
-
Reaction Scalability : Microwave-assisted methods reduce reaction times (e.g., 5–6 minutes).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Hantzsch Synthesis | High atom economy | Requires acidic conditions |
| MnO₂ Oxidation | High yield (81%) | Limited to thiazoline precursors |
| EDC/DMAP Coupling | Broad substrate compatibility | Requires anhydrous conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
